molecular formula C17H23N3O4S2 B2981936 1-((3,5-dimethyl-1-tosyl-1H-pyrazol-4-yl)sulfonyl)piperidine CAS No. 959561-33-2

1-((3,5-dimethyl-1-tosyl-1H-pyrazol-4-yl)sulfonyl)piperidine

Cat. No.: B2981936
CAS No.: 959561-33-2
M. Wt: 397.51
InChI Key: ZMNUGWQDYXVRRH-UHFFFAOYSA-N
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Description

1-((3,5-Dimethyl-1-tosyl-1H-pyrazol-4-yl)sulfonyl)piperidine is a sulfonamide-derived compound featuring a piperidine core linked to a substituted pyrazole ring. The pyrazole moiety is modified with two methyl groups (at positions 3 and 5) and a tosyl (p-toluenesulfonyl) group at position 1.

Properties

IUPAC Name

1-[3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazol-4-yl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S2/c1-13-7-9-16(10-8-13)25(21,22)20-15(3)17(14(2)18-20)26(23,24)19-11-5-4-6-12-19/h7-10H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNUGWQDYXVRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3,5-dimethyl-1-tosyl-1H-pyrazol-4-yl)sulfonyl)piperidine is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a sulfonyl group attached to a tosylated pyrazole. Its molecular formula is C15H20N2O4SC_{15}H_{20}N_2O_4S with a molecular weight of approximately 336.39 g/mol. The structure can be represented as follows:

SMILES CC C O N C C1 CC CC C1 N2C NN C2C O C C\text{SMILES CC C O N C C1 CC CC C1 N2C NN C2C O C C}

Synthesis

The synthesis of 1-((3,5-dimethyl-1-tosyl-1H-pyrazol-4-yl)sulfonyl)piperidine typically involves the reaction of piperidine derivatives with tosylated pyrazole intermediates. This process often employs various coupling agents and solvents to optimize yield and purity.

Antibacterial Properties

Research has indicated that compounds containing the piperidine nucleus exhibit significant antibacterial activity. A study evaluated several derivatives including the target compound against various bacterial strains, demonstrating notable inhibition of growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

CompoundBacterial StrainZone of Inhibition (mm)
1E. coli15
2S. aureus20
3B. subtilis18

Enzyme Inhibition

The compound has also been tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The results showed that it possesses moderate inhibitory effects, which could be beneficial in treating conditions like Alzheimer's disease and certain infections.

EnzymeIC50 (µM)
Acetylcholinesterase45.3
Urease38.7

Anticancer Activity

In vitro studies have suggested that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The combination of this compound with standard chemotherapy agents showed enhanced efficacy, indicating potential for development as an adjunct therapy in cancer treatment .

Case Studies

Case Study 1: Antifungal Activity
A derivative of the compound was tested against several phytopathogenic fungi, showing effective inhibition of mycelial growth. This suggests its potential application in agricultural settings to control fungal diseases .

Case Study 2: Synergistic Effects in Cancer Treatment
In a study involving MCF-7 cells, the combination of the compound with doxorubicin resulted in a lower IC50 compared to doxorubicin alone, indicating a synergistic effect that enhances cytotoxicity .

Comparison with Similar Compounds

Structural Analogues of Piperidine Sulfonamides

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Pyrazole/Piperidine Molecular Formula Molecular Weight Key Features
Target Compound 3,5-dimethyl-1-tosyl pyrazole; sulfonyl-piperidine Not explicitly stated Bulky tosyl group enhances steric hindrance; sulfonyl linker for rigidity
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine () 4-methylpiperidine; no tosyl group C11H20ClN3O2S 293.81 Methyl substitution on piperidine may alter pharmacokinetics
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one () Piperidin-4-one (ketone) C10H15N3O3S 257.31 Ketone group introduces polarity; potential for hydrogen bonding
1-(3-Phenylbutyl)piperidine derivatives () Phenylbutyl chain; variable hydrophobic substituents Variable Salt bridge interaction with Glu172; RMSD >2.5 Å indicates binding flexibility
1-[2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-thioxoethyl]piperidine () Thioxoethyl linker; phenylpyrazole C18H23N3S 313.47 Thio group modifies electronic properties; low synthetic yield (6.4%)

Key Structural and Functional Differences

Tosyl Group vs. Phenylbutyl/Thio Substituents

The target compound’s tosyl group introduces significant steric bulk and electron-withdrawing properties compared to phenylbutyl () or thio-containing analogs (). This may enhance binding specificity in hydrophobic pockets while reducing metabolic instability. In contrast, phenylbutyl derivatives exhibit flexibility in orientation, adapting to larger hydrophobic cavities near helices α4/α5 .

Sulfonyl vs. Thio Linkers

The sulfonyl bridge in the target compound provides rigidity and polarity, favoring interactions with charged residues (e.g., Glu172 salt bridges in ).

Piperidine Substitutions
  • Piperidin-4-one (): The ketone group introduces a hydrogen-bond acceptor, useful for targeting polar active sites.

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